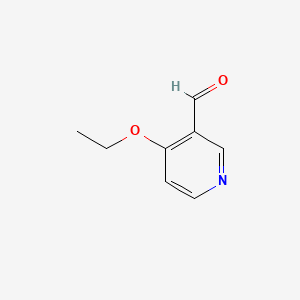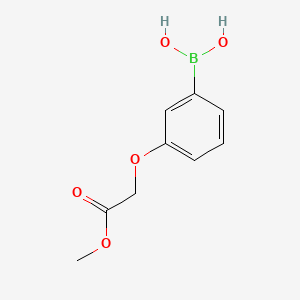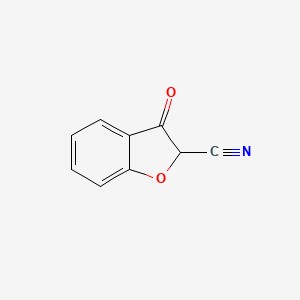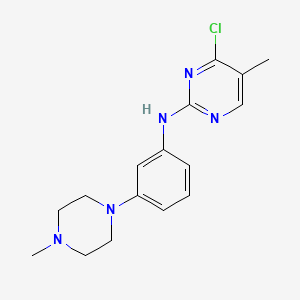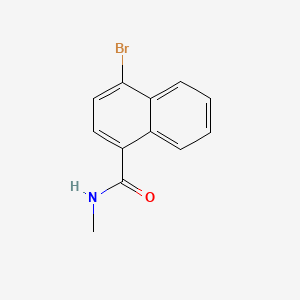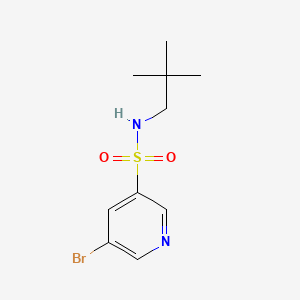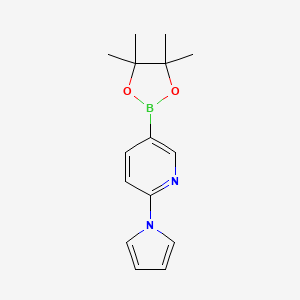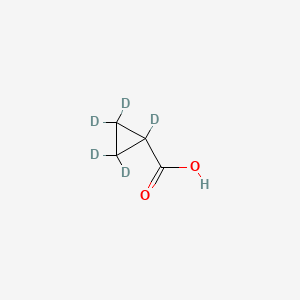
Cyclopropan-d5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Synthesis Analysis
The synthesis of cyclopropane-d5-carboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
Cyclopropane-d5-carboxylic acid is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane-d5-carboxylic acid can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .Physical and Chemical Properties Analysis
In its pure form, cyclopropane-d5-carboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Verbesserung der tribologischen Leistung
Cyclopropan-d5-carbonsäure (CPCa) wurde in tribologischen Studien als Modellzusatzstoff verwendet . Es kann unter dem kombinierten Einfluss von Blitzheizung und Spannung in Stahl-Tribokontakten leicht reagieren, um Triboploymere zu bilden, was zu einer deutlichen Verbesserung der tribologischen Leistung führt . Die Bildung dieser Triboploymere reduziert die Reibungs- und Verschleißeigenschaften deutlich .
Kontrolle der Reaktivität kleiner Ringe
CPCa wurde bei der Untersuchung nichtklassischer Carbokationen verwendet, die Zwischenprodukte bei der Ringöffnung kleiner organischer Ringe sind . Die Reaktivität dieser Carbokationen kann durch subtile Veränderungen ihrer Struktur gesteuert werden . Dies hat Auswirkungen auf die Synthese kleiner organischer Ringe, die wertvolle Bausteine in der organischen Synthese sind .
Pharmazeutische Synthese
CPCa dient als Vorläufer bei der Synthese mehrerer pharmazeutischer Verbindungen . Seine reaktive Carbonsäuregruppe kann unter anderem Reaktionen wie Veresterung, Amidierung und Reduktion eingehen und so einen Weg zu zahlreichen Derivaten eröffnen . Zu diesen Derivaten gehören bestimmte Antibiotika und antivirale Mittel .
α-Cyclopropanierung von Ketonen
CPCa kann bei der α-Cyclopropanierung von Ketonen verwendet werden
Wirkmechanismus
Target of Action
Cyclopropane-d5-carboxylic acid, like other cyclopropane derivatives, primarily targets proteins in biological systems . The incorporation of cyclopropane motifs into drug candidates can lead to improved interactions with the target protein . The 1,1-substituted spirocyclopropanes, in particular, have the potential to introduce a quaternary stereocenter which may enhance 3D shape complementarity with a protein target .
Mode of Action
The mode of action of cyclopropane-d5-carboxylic acid involves its interaction with its protein targets. The cyclopropane motif in the molecule can impose conformational restrictions, fixing the positions of the pendant pharmacophores, leading to improved interactions with the target protein . This interaction can result in changes in the protein’s function, which can have various downstream effects.
Biochemical Pathways
Cyclopropane-d5-carboxylic acid, as a cyclopropane derivative, can affect various biochemical pathways. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . They are also present in numerous biological compounds .
Pharmacokinetics
It is known that the introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . This suggests that cyclopropane-d5-carboxylic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of cyclopropane-d5-carboxylic acid’s action would depend on the specific protein targets it interacts with. Generally, the introduction of a cyclopropane can impart a significant boost in potency . This could result in enhanced efficacy of the compound in its intended therapeutic or biological role.
Safety and Hazards
Zukünftige Richtungen
Cyclopropane-d5-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Recent literature reveals that the area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate . This suggests that there is potential for further exploration and development in this field.
Biochemische Analyse
Biochemical Properties
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions . It exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability .
Cellular Effects
For instance, the fungus Fusarium oxysporum converts cyclopropane-carboxylic acid to y-hydroxybutyric acid through an intermediate cyclopropanecarboxylate .
Molecular Mechanism
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Cyclopropane-d5-carboxylic acid in laboratory settings. Cyclopropanecarboxylic acid has been used as a model additive in steel tribocontacts, where it readily reacts under the combined effect of flash heating and stress to form tribopolymers, along with marked improvement in tribological performance .
Metabolic Pathways
1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene .
Subcellular Localization
The subcellular localization of the sites of 1-aminocyclopropane-1-carboxylic acid (ACC) conversion into ethylene has been studied .
Eigenschaften
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


